3-{3-[(4-chlorophenyl)methoxy]-4-methoxyphenyl}-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide
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Overview
Description
(2E)-3-{3-[(4-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}-2-CYANO-N-(2-METHOXY-4-NITROPHENYL)PROP-2-ENAMIDE is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups, a cyano group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{3-[(4-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}-2-CYANO-N-(2-METHOXY-4-NITROPHENYL)PROP-2-ENAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in these reactions include methoxybenzene derivatives, chlorophenyl compounds, and nitriles. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{3-[(4-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}-2-CYANO-N-(2-METHOXY-4-NITROPHENYL)PROP-2-ENAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions are tailored to the specific transformation desired, with careful control of temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce amine derivatives.
Scientific Research Applications
(2E)-3-{3-[(4-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}-2-CYANO-N-(2-METHOXY-4-NITROPHENYL)PROP-2-ENAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-3-{3-[(4-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}-2-CYANO-N-(2-METHOXY-4-NITROPHENYL)PROP-2-ENAMIDE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Specific pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Methanesulfonate derivatives: Compounds with sulfonate groups, used in various industrial applications.
Uniqueness
(2E)-3-{3-[(4-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}-2-CYANO-N-(2-METHOXY-4-NITROPHENYL)PROP-2-ENAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C25H20ClN3O6 |
---|---|
Molecular Weight |
493.9 g/mol |
IUPAC Name |
(E)-3-[3-[(4-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C25H20ClN3O6/c1-33-22-10-5-17(12-24(22)35-15-16-3-6-19(26)7-4-16)11-18(14-27)25(30)28-21-9-8-20(29(31)32)13-23(21)34-2/h3-13H,15H2,1-2H3,(H,28,30)/b18-11+ |
InChI Key |
PNPTYPZGILKOSZ-WOJGMQOQSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)OCC3=CC=C(C=C3)Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)OCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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